3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one
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Overview
Description
3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one is a complex organic compound featuring an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific compound 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one, the synthetic route would likely involve the installation of the indole moiety followed by the formation of the cyclohexenone structure through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for such complex organic compounds typically involve multi-step synthesis processes, often utilizing automated synthesis equipment to ensure precision and efficiency. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
The compound 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl group in the cyclohexenone structure can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens or sulfonyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the carbonyl group can yield cyclohexanol derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one is studied for its potential as a building block for more complex molecules and its reactivity in various organic transformations .
Biology
In biological research, indole derivatives are known for their role in cell signaling and as precursors to important biomolecules like tryptophan. The specific compound may be investigated for its potential effects on cellular processes and its interactions with biological targets .
Medicine
Medically, indole derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders. The compound may be explored for its therapeutic potential in these areas .
Industry
In the industrial sector, indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals. The compound may have applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one likely involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives like indole-3-acetic acid, indole-3-carbinol, and indole-3-aldehyde. These compounds share the indole core structure but differ in their functional groups and overall molecular architecture .
Uniqueness
The uniqueness of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one lies in its specific combination of the indole moiety with the cyclohexenone structure, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C22H28N2O2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxypentylidene)-3-[2-(2-methyl-1H-indol-3-yl)ethylimino]cyclohexan-1-one |
InChI |
InChI=1S/C22H28N2O2/c1-3-4-11-20(25)22-19(10-7-12-21(22)26)23-14-13-16-15(2)24-18-9-6-5-8-17(16)18/h5-6,8-9,24-25H,3-4,7,10-14H2,1-2H3/b22-20+,23-19? |
InChI Key |
KGHSSZNFQGDLCZ-ITYKCENHSA-N |
Isomeric SMILES |
CCCC/C(=C\1/C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)/O |
Canonical SMILES |
CCCCC(=C1C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)O |
solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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